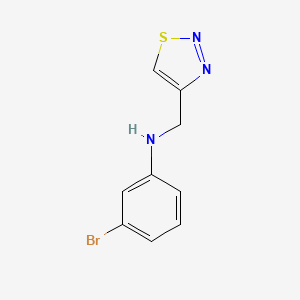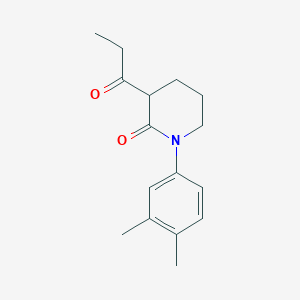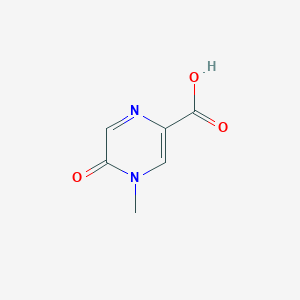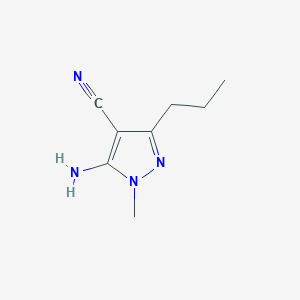
3-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that features a bromine atom, a thiadiazole ring, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The bromine atom is introduced into the aniline ring through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling Reaction: The thiadiazole ring is then coupled with the brominated aniline through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding nitro or sulfoxide derivatives.
Reduction: Formation of amine or thiol derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 3-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiadiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 3-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Uniqueness
3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the specific positioning of the bromine atom and the thiadiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
特性
分子式 |
C9H8BrN3S |
|---|---|
分子量 |
270.15 g/mol |
IUPAC名 |
3-bromo-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H8BrN3S/c10-7-2-1-3-8(4-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |
InChIキー |
FQSQKKVISQQAOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)NCC2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13250251.png)
![2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13250257.png)
![1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride](/img/structure/B13250259.png)


![4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13250273.png)


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol](/img/structure/B13250286.png)
![N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13250294.png)




